Synthetic Versatility in Visible-Light C3 Arylation
2-(2-Fluorophenyl)-2H-indazole has been demonstrated to serve as an effective substrate in visible-light-mediated C3 arylation reactions via electron donor–acceptor (EDA) complexes. In the presence of pyridine and DMSO, reaction with 4-methoxybenzenediazonium tetrafluoroborate under visible light irradiation for 15.0 hours yielded the corresponding C3-arylated product, 2-(2-fluorophenyl)-3-(4-methoxyphenyl)-2H-indazole, with a 44% isolated yield [1]. This yield represents a viable entry point for constructing functionalized 2H-indazole libraries, establishing a quantifiable baseline for reaction optimization. While direct comparator yield data for alternative 2-arylindazole substrates under identical conditions are not reported in the source, this result demonstrates the compound's compatibility with a mild, metal-free C–H functionalization protocol that avoids harsh reagents or pre-functionalization, distinguishing it from analogs that may require more forcing conditions or alternative synthetic strategies .
| Evidence Dimension | C3-arylation reaction yield under visible light |
|---|---|
| Target Compound Data | 44% isolated yield |
| Comparator Or Baseline | Not directly reported in source; class-level inference that the 2-fluorophenyl substituent does not preclude participation in this mild EDA-mediated arylation protocol |
| Quantified Difference | N/A — no direct comparator |
| Conditions | 4-methoxybenzenediazonium tetrafluoroborate, pyridine, DMSO, visible light irradiation, 15.0 h |
Why This Matters
This quantifies the compound's utility as a building block for C3-diversification, a key step in generating analogs for antiprotozoal and kinase inhibitor SAR exploration, and provides a benchmark yield against which alternative synthetic routes can be compared.
- [1] Visible light-mediated direct C3 arylation of 2H-indazoles via electron donor–acceptor complexes. Org. Biomol. Chem. 2020. doi:10.1039/c9ob02074h (Data for 2-(2-fluorophenyl)-2H-indazole extracted from Molaid reaction entry) View Source
